molecular formula C8H7FN4O B2901682 5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole CAS No. 1171931-50-2

5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole

Cat. No. B2901682
CAS RN: 1171931-50-2
M. Wt: 194.169
InChI Key: TZVMKINXKIDFCM-UHFFFAOYSA-N
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Description

“5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole” is a chemical compound that incorporates a 3-fluoro-4-methoxyphenyl moiety . It’s part of a broader class of compounds known as 1,3,4-oxadiazole derivatives . These compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities .


Synthesis Analysis

The synthesis of “5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole” involves a multistep reaction . One method involves the reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride . The structures of the newly synthesized compounds are characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of “5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole” is characterized by the presence of a 3-fluoro-4-methoxyphenyl moiety . The molecular weight of a related compound, Acetophenone, 3’-fluoro-4’-methoxy-, is 168.1650 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole” include a multistep reaction process . This process involves the reaction of 5-(3-fluoro-4-methoxyphenyl) isoxazole-3-carbohydrazide with different substituted benzoic/pyridinyl/indolyl acids in phosphorous oxychloride .

Safety and Hazards

The safety data sheet for a related compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole” and related compounds could involve further exploration of their potential pharmacological activities. Given their significant interest in medicinal chemistry, these compounds could be useful in the development of new therapeutic agents .

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVMKINXKIDFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNN=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxy-phenyl)-1H-tetrazole

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